4-(1H-benzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one

Lipophilicity Drug Design Physicochemical Properties

4-(1H-Benzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one (CAS 847395-08-8) is a synthetic benzimidazole–pyrrolidinone hybrid (C18H14F3N3O, MW 345.3) supplied at ≥95% purity. Its structure combines a benzimidazole core, a pyrrolidin-2-one ring, and an N‑aryl substituent bearing a 3‑trifluoromethyl group.

Molecular Formula C18H14F3N3O
Molecular Weight 345.325
CAS No. 847395-08-8
Cat. No. B2519420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-benzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one
CAS847395-08-8
Molecular FormulaC18H14F3N3O
Molecular Weight345.325
Structural Identifiers
SMILESC1C(CN(C1=O)C2=CC=CC(=C2)C(F)(F)F)C3=NC4=CC=CC=C4N3
InChIInChI=1S/C18H14F3N3O/c19-18(20,21)12-4-3-5-13(9-12)24-10-11(8-16(24)25)17-22-14-6-1-2-7-15(14)23-17/h1-7,9,11H,8,10H2,(H,22,23)
InChIKeyQOGJWUSMSNNDBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1H-Benzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one (CAS 847395-08-8) – Procurement-Ready Overview


4-(1H-Benzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one (CAS 847395-08-8) is a synthetic benzimidazole–pyrrolidinone hybrid (C18H14F3N3O, MW 345.3) supplied at ≥95% purity . Its structure combines a benzimidazole core, a pyrrolidin-2-one ring, and an N‑aryl substituent bearing a 3‑trifluoromethyl group. As detailed in a dedicated synthesis and transformation study, the compound serves as a versatile intermediate for constructing 1,2‑disubstituted benzimidazole libraries [1]. The 3‑CF₃ substituent distinguishes it from non‑fluorinated phenyl analogs (e.g., 4-(1H‑benzimidazol‑2‑yl)-1‑phenylpyrrolidin‑2‑one, CAS 380561‑11‑5) in terms of lipophilicity and potential metabolic stability [2].

Why 4-(1H-Benzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one Cannot Be Replaced by a Generic Benzimidazole–Pyrrolidinone Analog


Close structural analogs—such as the non‑fluorinated phenyl derivative (CAS 380561‑11‑5) and halogenated 3‑chloro‑4‑methoxyphenyl variants—appear superficially interchangeable. However, the 3‑trifluoromethyl substituent markedly alters key physicochemical properties, particularly lipophilicity (predicted logP of 4.20 vs 3.08 for the phenyl analog [1]). In the benzimidazole–pyrrolidinone scaffold class, this increase in logP correlates with enhanced membrane permeability and metabolic stability, directly affecting both in‑vitro assay performance and in‑vivo pharmacokinetics [2]. Furthermore, the 3‑CF₃ group electronically modulates the benzimidazole NH acidity and pyrrolidinone ring reactivity, influencing the regioselectivity of N‑alkylation and subsequent derivatization steps described in the foundational synthetic methodology [3]. Substituting to a non‑fluorinated or differently substituted analog therefore risks altering both the biological profile (target engagement, cell permeability) and the synthetic utility (derivatization efficiency, product yields) of downstream libraries.

Quantitative Differentiators for 4-(1H-Benzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one Procurement


Predicted Lipophilicity Increase vs. Non-Fluorinated Phenyl Analog

The 3‑trifluoromethylphenyl derivative exhibits a substantially higher predicted logP (4.20) relative to its non‑fluorinated phenyl analog (logP 3.08), an increase of approximately 1.12 log units [1]. This difference is consistent with the well‑established Hansch π constant for CF₃ (approximately +0.88) [2]. Elevated lipophilicity is expected to translate into improved passive membrane permeability and higher metabolic stability toward oxidative cytochrome P450 enzymes within the benzimidazole–pyrrolidinone class [3].

Lipophilicity Drug Design Physicochemical Properties LogP Comparison

Synthetic Versatility: Documented Derivatization Scope vs. Analog Scaffolds

The compound’s reactivity profile has been explicitly characterized: N‑alkylation with ethyl chloroacetate proceeds under phase‑transfer conditions (K₂CO₃, TBAI, toluene), yielding an ester intermediate that is converted to carbohydrazide, hydrazones, pyrroles, and pyrazoles [1]. This documented derivatization scope provides a validated synthetic pathway absent for many commercially available benzimidazole–pyrrolidinone analogs (e.g., CAS 380561‑11‑5 or the 3‑chloro‑4‑methoxyphenyl derivative), for which no comparable transformation study has been published.

Synthetic Chemistry Benzimidazole Derivatization Building Block Chemical Transformations

Kinase Inhibitor Patent Landscape: Benzimidazole–Pyrrolidinone Scaffold with 3‑CF₃‑Phenyl as a Privileged ROCK/TRPC5 Pharmacophore

Patent literature establishes that benzimidazole–pyrrolidin(one) derivatives bearing electron‑withdrawing aryl substituents—particularly 3‑CF₃‑phenyl—appear as preferred embodiments in Rho‑associated protein kinase (ROCK) inhibitor applications [1]. Benzimidazole‑based ROCK inhibitors in these patents achieve IC₅₀ values below 10 nM, with the CF₃ substituent contributing to both potency and selectivity over PKA [2]. Additionally, 2‑(pyrrolidin‑1‑yl)‑1H‑benzo[d]imidazoles with N‑alkyl/aryl substitution (including CF₃‑phenyl variants) have been optimized as potent TRPC5 inhibitors [3]. While direct assay data for CAS 847395‑08‑8 are not publicly available, the compound occupies the intersection of two validated kinase‑inhibitor pharmacophore series, making it a high‑priority scaffold for ROCK/TRPC5‑targeted screening libraries.

Kinase Inhibition ROCK TRPC5 Benzimidazole Patent SAR

Optimal Procurement Scenarios for 4-(1H-Benzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one (CAS 847395-08-8)


ROCK‑2 or TRPC5 Kinase Screening Library Construction

The compound’s alignment with the benzimidazole–pyrrolidin(one) scaffold found in low‑nanomolar ROCK inhibitors (IC₅₀ < 10 nM) and potent TRPC5 inhibitors [1][2] makes it a strategic procurement choice for kinase‑focused hit‑finding libraries. Its 3‑CF₃‑phenyl substituent maps to the privileged pharmacophore region identified in patent SAR, offering a higher probability of primary screening hits compared to non‑fluorinated phenyl or benzyl analogs [3]. Researchers should prioritize CAS 847395‑08‑8 when designing focused screening sets targeting Rho‑associated kinase or TRPC ion channel families.

Derivatization‑Focused Medicinal Chemistry Campaigns

For laboratories synthesizing 1,2‑disubstituted benzimidazole libraries, this compound provides a validated starting point with published reaction conditions for N‑alkylation, hydrazide formation, and heterocycle annulation [4]. The documented transformation scope—yielding hydrazone, pyrrole, pyrazole, and triazine‑fused products—significantly reduces route‑scouting effort compared to analogs lacking published synthetic precedent (e.g., CAS 380561‑11‑5). This makes it a preferred building block for diversity‑oriented synthesis in academic and industrial medicinal chemistry settings.

Cell‑Based Efficacy Assays Requiring High Membrane Permeability

With a predicted logP of 4.20—approximately 1.12 log units higher than the non‑fluorinated phenyl analog [5]—this compound is better suited for cell‑based assays where passive diffusion across lipid bilayers is rate‑limiting. In the benzimidazole–pyrrolidinone class, elevated lipophilicity correlates with improved cellular uptake and reduced susceptibility to cytochrome P450‑mediated oxidation [6]. Procurement of the 3‑CF₃ derivative is indicated when intracellular target engagement or metabolic stability is a critical assay requirement.

Quote Request

Request a Quote for 4-(1H-benzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.